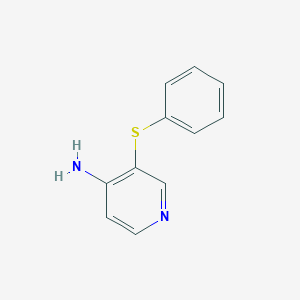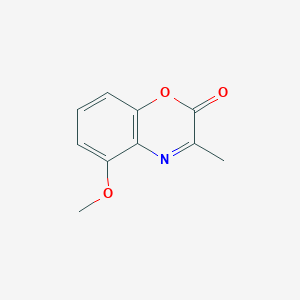
4-Pyridinamine, 3-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinamine, 3-(phenylthio)- is an organic compound with the molecular formula C11H10N2S. It is a derivative of pyridine, featuring an amine group at the fourth position and a phenylthio group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinamine, 3-(phenylthio)- typically involves the reaction of 4-chloropyridine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to amination using ammonia or an amine source to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Pyridinamine, 3-(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted pyridines with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Pyridinamine, 3-(phenylthio)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity and stability
Wirkmechanismus
The mechanism of action of 4-Pyridinamine, 3-(phenylthio)- involves its interaction with specific molecular targets. The phenylthio group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
4-Aminopyridine: Used as a research tool in characterizing potassium channels.
3-Phenylthiopyridine: Similar structure but lacks the amine group.
4-Pyridinamine: Lacks the phenylthio group.
Uniqueness: 4-Pyridinamine, 3-(phenylthio)- is unique due to the presence of both the amine and phenylthio groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
509076-67-9 |
|---|---|
Molekularformel |
C11H10N2S |
Molekulargewicht |
202.28 g/mol |
IUPAC-Name |
3-phenylsulfanylpyridin-4-amine |
InChI |
InChI=1S/C11H10N2S/c12-10-6-7-13-8-11(10)14-9-4-2-1-3-5-9/h1-8H,(H2,12,13) |
InChI-Schlüssel |
BIGJFKSEOHFIMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C=CN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
![1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine](/img/structure/B14227973.png)
![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)
![1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14227996.png)

![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)

![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)
![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)

![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
propanedioate](/img/structure/B14228060.png)
